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molecular formula C11H11NO2 B8635462 Methyl 2-methylindolizine-6-carboxylate

Methyl 2-methylindolizine-6-carboxylate

Cat. No. B8635462
M. Wt: 189.21 g/mol
InChI Key: ALVHSPGWSHXTML-UHFFFAOYSA-N
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Patent
US06911469B2

Procedure details

Methyl 6-methyl-3-pyridinecarboxylate (9.83 g) and bromoacetone (11.8 g) were mixed in acetone (98 ml) and the mixture was refluxed under heating for 20 hr. The solvent was evaporated under reduced pressure and the residue was dissolved in methanol (98 ml). Sodium hydrogencarbonate (16.4 g) was added and the mixture was refluxed under heating for 24 hr. The reaction mixture was concentrated under reduced pressure, water was added and the precipitate was collected by filtration. This was recrystallized from hexane-ethyl acetate to give the objective compound (5.94 g) as a pale-yellow solid.
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.Br[CH2:13][C:14](=O)[CH3:15]>CC(C)=O>[CH3:15][C:14]1[CH:1]=[C:2]2[N:7]([CH:13]=1)[CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=[CH:3]2

Inputs

Step One
Name
Quantity
9.83 g
Type
reactant
Smiles
CC1=CC=C(C=N1)C(=O)OC
Name
Quantity
11.8 g
Type
reactant
Smiles
BrCC(C)=O
Name
Quantity
98 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 20 hr
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (98 ml)
ADDITION
Type
ADDITION
Details
Sodium hydrogencarbonate (16.4 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 24 hr
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
This was recrystallized from hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(=CN2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.94 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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